molecular formula C19H14ClN3O3S2 B2813330 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 899734-00-0

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2813330
CAS No.: 899734-00-0
M. Wt: 431.91
InChI Key: QNAXDEATACHYBZ-UHFFFAOYSA-N
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Description

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a 7-chloro-1,1-dioxido-benzothiadiazine scaffold linked via a thioether bridge to a naphthalene-acetamide group, a structure reminiscent of pharmacologically active derivatives reported in scientific literature . The benzothiadiazine 1,1-dioxide core is a privileged structure known to exhibit diverse biological activities. Researchers are exploring this compound primarily as a key intermediate or target molecule in the development of novel enzyme inhibitors. Its potential mechanism of action is hypothesized to involve interaction with enzyme active sites, potentially through metal chelation or binding to hydrophobic domains, making it a candidate for investigating new therapeutic pathways . This product is provided for research and development purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S2/c20-13-8-9-16-17(10-13)28(25,26)23-19(22-16)27-11-18(24)21-15-7-3-5-12-4-1-2-6-14(12)15/h1-10H,11H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAXDEATACHYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Benzo[e][1,2,4]thiadiazine Ring: This step often starts with the chlorination of a suitable precursor to introduce the chlorine atom at the 7-position. The precursor is then subjected to cyclization reactions to form the benzo[e][1,2,4]thiadiazine ring system.

    Introduction of the Thio Group: The thiol group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the chlorinated benzo[e][1,2,4]thiadiazine intermediate.

    Acetamide Formation: The final step involves the reaction of the thiolated intermediate with naphthalen-1-yl acetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chlorine atom in the benzo[e][1,2,4]thiadiazine ring can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while nucleophilic substitution at the chlorine atom would yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may interact with specific biological targets, making it a potential candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzothiadiazine Dioxide Cores

  • Fluorinated Analogue (MLS001236764): Structure: 2-[(7-Fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio]-N-phenethylacetamide . Key Differences: Fluorine replaces chlorine at position 7, and the naphthyl group is substituted with a phenethyl chain. The phenethyl group may decrease π-π stacking but increase flexibility for receptor binding. Molecular weight (393.45 g/mol) is lower than the target compound’s estimated weight (~420–440 g/mol), affecting pharmacokinetics .

Heterocyclic Variants with Naphthyl-Acetamide Moieties

  • Triazole-Linked Compound (6m, ) :

    • Structure : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide.
    • Key Differences : A triazole ring replaces the thiadiazine core, linked via an oxygen-methyl group.
    • Impact : The triazole’s hydrogen-bonding capability (IR: 3291 cm⁻¹ N-H) may improve aqueous solubility but reduce metabolic stability compared to the sulfur-rich thiadiazine .
  • Benzothiazole Derivative (): Structure: N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate. Key Differences: A benzothiazole core substitutes the thiadiazine, with a methylphenyl acetamide side chain. Impact: The benzothiazole’s planar structure (dihedral angle 79.3° between rings) promotes crystal packing but may limit conformational flexibility for target binding .

Compounds with Triazinoindole Cores ()

  • Example: 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (Compound 27). Key Differences: A brominated triazinoindole core replaces the thiadiazine.

Physicochemical and Spectral Properties

Compound Class Key IR/NMR Features Molecular Weight (g/mol) logP (Predicted)
Target Compound IR: ~1670 cm⁻¹ (C=O), ~1300 cm⁻¹ (S=O); ¹H NMR: δ 7.2–8.4 (naphthyl protons) ~420–440 ~3.8
Fluorinated Analogue IR: 1702 cm⁻¹ (C=O); HRMS: [M+H]+ 393.451 393.45 2.9
Triazole-Linked (6m) IR: 1678 cm⁻¹ (C=O), 785 cm⁻¹ (C-Cl); ¹³C NMR: 165.0 ppm (amide carbonyl) 393.11 ~3.2
Benzothiazole Derivative IR: 1702 cm⁻¹ (C=O); Crystal structure: O–H⋯N hydrogen bonds 342.84 ~2.7

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide in a laboratory setting?

  • Methodological Answer : Synthesis involves multi-step organic reactions, starting with functionalization of the benzo[e][1,2,4]thiadiazine core. Key steps include:

  • Thioether formation : Reacting a chlorinated benzo[e][1,2,4]thiadiazine derivative with a thiol-containing intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
  • Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDCl/HOBt) to attach the naphthalen-1-ylacetamide moiety .
  • Critical parameters : Temperature control (60–80°C for nucleophilic substitution), solvent choice (polar aprotic solvents like DMF or acetonitrile), and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substitution and identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for naphthalene) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₅ClN₂O₃S₂) .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the acetamide group) .
  • HPLC-PDA : Ensures >95% purity by monitoring UV absorption at λ = 254 nm .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against target enzymes (e.g., kinases or proteases) using fluorogenic substrates. IC₅₀ values are calculated from dose-response curves .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with 48–72 hr incubation .
  • Microbial susceptibility : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Systematic substitution : Modify substituents on the benzo[e][1,2,4]thiadiazine (e.g., replace Cl with F or NO₂) and naphthalene (e.g., methyl or methoxy groups) .
  • Biological profiling : Compare IC₅₀/MIC values across derivatives to identify critical pharmacophores.
  • Computational docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., EGFR or DHFR) and correlate with experimental data .

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., thioether vs. sulfone orientation) using single-crystal diffraction .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., naphthalene vs. thiadiazine protons) .
  • Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments in complex spectra .

Q. What experimental approaches are used to evaluate the compound's stability under varying physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hr. Monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C indicates suitability for high-temperature formulations) .
  • Plasma stability : Incubate with human plasma (37°C, 1 hr) and quantify parent compound using LC-MS/MS .

Q. What computational strategies are employed to predict binding interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular docking : Use Schrödinger Suite or MOE to model interactions (e.g., hydrogen bonds with catalytic residues) .
  • Molecular Dynamics (MD) simulations : Simulate binding over 100 ns to assess stability (e.g., RMSD <2 Å indicates stable binding) .
  • Free-energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .

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